

5-Fluoro-2-nitrobenzoyl chloride CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Fluoro-2-nitrobenzoyl chloride*

Cat. No.: *B2741607*

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An In-Depth Technical Guide to **5-Fluoro-2-nitrobenzoyl chloride**

Introduction

5-Fluoro-2-nitrobenzoyl chloride, identified by the CAS Number 394-02-5, is a highly reactive acyl chloride derivative of benzoic acid.^{[1][2][3]} It serves as a critical intermediate and building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acid chloride group and an electron-deficient nitro- and fluoro-substituted aromatic ring, makes it a versatile reagent for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

PART 1: Core Properties and Specifications

The utility of **5-Fluoro-2-nitrobenzoyl chloride** in a laboratory setting is defined by its specific chemical and physical properties. These parameters are essential for determining appropriate reaction conditions, purification methods, and storage requirements.

Property	Value	Source(s)
CAS Number	394-02-5	[1] [2] [3]
Molecular Formula	C ₇ H ₃ ClFNO ₃	[1] [4]
Molecular Weight	203.55 g/mol	[1] [4]
Appearance	Crystalline Solid	Inferred from related compounds
Melting Point	60-61 °C	[5] (for isomer 2-Fluoro-5-nitrobenzoyl chloride)
Boiling Point	128-130 °C at 2.5 mmHg	[5] (for isomer 2-Fluoro-5-nitrobenzoyl chloride)
Primary Hazard	Corrosive	[4] [6]

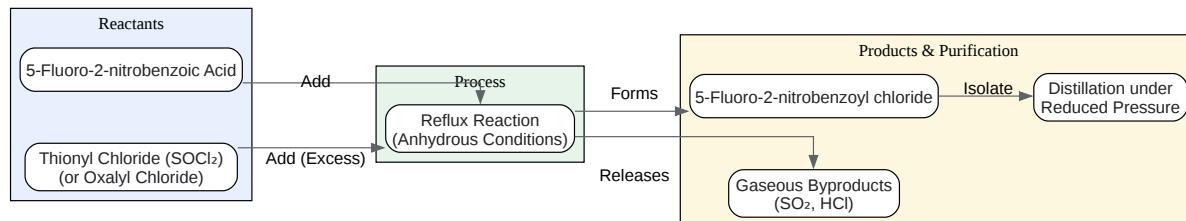
Note: Specific melting and boiling point data for the 5-fluoro-2-nitro isomer can be sparse; data for the closely related 2-fluoro-5-nitro isomer is provided for reference and indicates the compound is a low-melting solid.

PART 2: Synthesis and Manufacturing

The primary and most efficient route for the synthesis of **5-Fluoro-2-nitrobenzoyl chloride** is the chlorination of its corresponding carboxylic acid, 5-Fluoro-2-nitrobenzoic acid. This conversion is a standard procedure in organic synthesis, typically employing a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Underlying Principle: Nucleophilic Acyl Substitution

The synthesis relies on converting the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive acyl chloride. Thionyl chloride is often preferred due to its cost-effectiveness and the fact that the reaction byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies purification.

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Caption: Synthesis workflow for **5-Fluoro-2-nitrobenzoyl chloride**.

Detailed Experimental Protocol

This protocol is a representative method based on standard organic chemistry procedures for the synthesis of acyl chlorides.^[7]

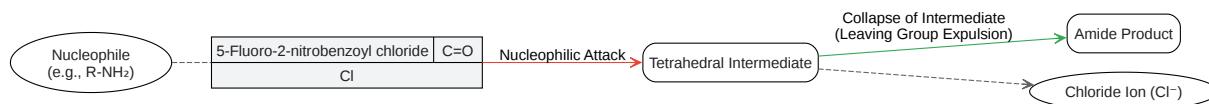
- Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a scrubber), add 5-Fluoro-2-nitrobenzoic acid. Ensure all glassware is oven-dried to prevent hydrolysis of the product.
- Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- Reaction: Heat the mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.
- Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure. The desired product, **5-Fluoro-2-nitrobenzoyl chloride**, is then purified by vacuum distillation.^[7]

PART 3: Chemical Reactivity and Mechanistic Insights

The reactivity of **5-Fluoro-2-nitrobenzoyl chloride** is dominated by the electrophilic nature of the carbonyl carbon. The chloride ion is an excellent leaving group, making the compound highly susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution

This is the hallmark reaction of acyl chlorides. They react readily with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (to hydrolyze back to the carboxylic acid). These reactions are typically rapid and often exothermic.



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Caption: General mechanism of nucleophilic acyl substitution.

Influence of Aromatic Substituents

The fluoro and nitro groups on the aromatic ring are strongly electron-withdrawing. This has two key effects:

- Increased Electrophilicity: They pull electron density away from the carbonyl carbon, making it even more electrophilic and thus more reactive towards nucleophiles.
- Activation for SNAr: The ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho and para to the nitro group. This allows for the displacement of the fluorine atom by strong nucleophiles under specific conditions, adding another layer of synthetic utility.

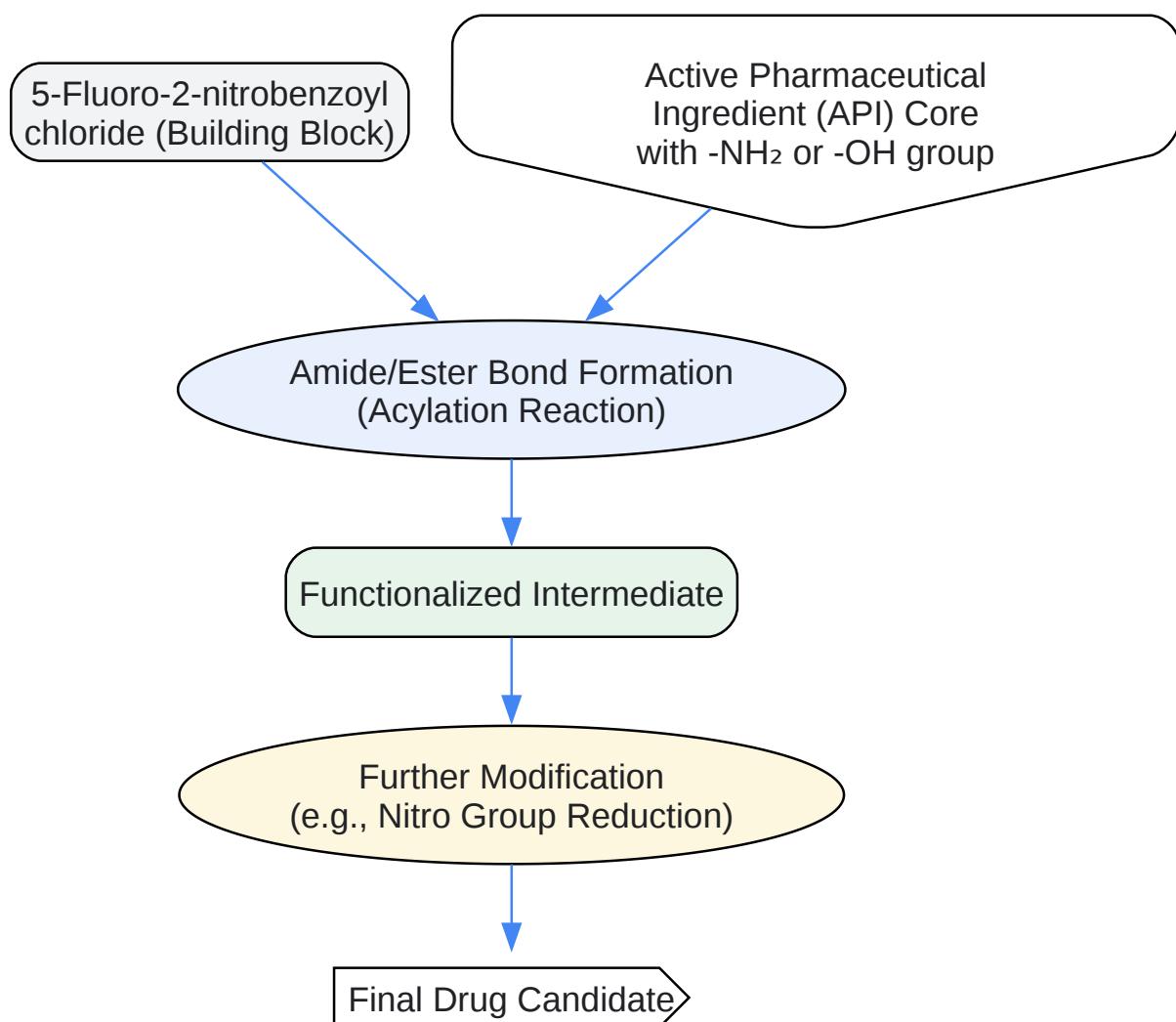
PART 4: Applications in Research and Drug Development

5-Fluoro-2-nitrobenzoyl chloride is not an end product but a crucial building block. Its primary application is to introduce the 5-fluoro-2-nitrophenyl moiety into a target molecule, which is a common scaffold in medicinal chemistry.

Role as a Synthetic Intermediate

The compound is extensively used in the synthesis of pharmaceuticals and agrochemicals.[\[8\]](#) [\[9\]](#) The acyl chloride functional group allows for the covalent linkage to amines or alcohols in drug candidates or other complex molecules, forming stable amide or ester bonds.

- Pharmaceuticals: Used in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). The nitro group can later be reduced to an amine, providing a handle for further functionalization.[\[10\]](#)
- Agrochemicals: Serves as an intermediate in the production of modern pesticides and herbicides where the benzoyl structure is part of the active ingredient.[\[8\]](#)
- Proteomics Research: Acyl chlorides are used as building blocks for creating probes and modifying proteins.[\[9\]](#)



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Caption: Workflow for utilizing the reagent in drug discovery.

PART 5: Safety, Handling, and Storage

Due to its high reactivity, **5-Fluoro-2-nitrobenzoyl chloride** must be handled with stringent safety precautions.

Hazard Identification

- Corrosive: Causes severe skin burns and serious eye damage.^{[4][6][11]} Contact with skin or eyes requires immediate and thorough rinsing with water.

- Water Reactive: Reacts with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas. All handling must be done under anhydrous conditions.
- Inhalation Hazard: Inhalation of dust or vapors can cause respiratory tract irritation.

Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[11\]](#)
- Incompatible Materials: Avoid contact with water, bases, strong oxidizing agents, and alcohols.[\[12\]](#)

Storage

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
- Inert Atmosphere: For long-term storage, it is advisable to store the container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

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- To cite this document: BenchChem. [5-Fluoro-2-nitrobenzoyl chloride CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2741607#5-fluoro-2-nitrobenzoyl-chloride-cas-number-and-properties>]

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